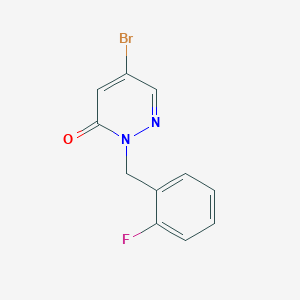

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with bromine and a fluorobenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

Bromination: The pyridazine ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Introduction of the Fluorobenzyl Group: This step involves the reaction of the brominated pyridazine with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes substitution under mild conditions due to the electron-withdrawing effects of the pyridazinone core and fluorobenzyl group. Key examples include:

In , brominated pyridazinones underwent SNAr with amines to yield MAO-B inhibitors (e.g., compound T6 , IC₅₀ = 0.013 µM). The fluorobenzyl group enhances electrophilicity at C5, facilitating nucleophilic attack.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions to form carbon-carbon bonds:

| Coupling Type | Catalytic System | Applications | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives for drug design | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl modifications |

In , brominated pyridazine analogs underwent Suzuki coupling with aryl boronic acids to generate antiproliferative agents (e.g., compound 7m , IC₅₀ = 12.54 µM against Panc-1 cells). The fluorobenzyl group remains inert under these conditions.

Reduction Reactions

The pyridazinone ring and substituents can be selectively reduced:

| Target Site | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 0°C | Alcohol derivatives | |

| Aromatic ring hydrogenation | H₂, Pd/C, EtOAc | Tetrahydro-pyridazinones |

In , sodium borohydride reduced pyridazinone ketones to alcohols without affecting bromine or fluorine substituents. This method is applicable to 5-bromo derivatives for generating reduced intermediates.

Functional Group Interconversion

The fluorobenzyl group and pyridazinone core enable further derivatization:

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Fluorine displacement | Strong base (e.g., LDA), -78°C | Rare; requires extreme conditions | |

| Oxidation of benzyl CH₂ | KMnO₄, H₂O, heat | Carboxylic acid derivatives |

While direct displacement of fluorine is challenging, oxidation of the benzyl methylene group to a ketone or acid is feasible, as seen in for enhancing water solubility of analogs.

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles:

| Process | Conditions | Outcome | Source |

|---|---|---|---|

| [3+2] Cycloaddition | Azides, Cu(I), rt | Triazole-fused systems | |

| Ring expansion | NH₂OH, HCl, EtOH | Pyridazine → pyrimidine analogs |

In , pyridazinones reacted with azides to form triazole hybrids with improved MAO-B selectivity (e.g., T3 , Kᵢ = 0.014 µM).

Biological Activity Correlation

Reaction products exhibit enhanced pharmacological properties:

Wissenschaftliche Forschungsanwendungen

Synthesis of 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one

The synthesis of this compound typically involves the reaction between 5-bromo-2-hydrazinopyridazine and 2-fluorobenzyl bromide. The reaction is conducted in a suitable solvent, often under reflux conditions, with potassium carbonate as a base. The purification of the resultant compound is achieved through recrystallization or column chromatography to ensure high purity levels.

Medicinal Chemistry

-

Anticancer Activity :

- Mechanism : The compound exhibits significant anticancer properties by inducing apoptosis in cancer cells through the disruption of key signaling pathways. In vitro studies have shown efficacy against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

- Case Studies : Research has demonstrated that derivatives of pyridazinones, including this compound, can inhibit specific enzymes involved in cancer progression. For instance, studies on related compounds have shown promising results in inhibiting monoamine oxidase, which plays a role in cancer metabolism .

-

Anti-inflammatory Properties :

- The compound has been explored for its anti-inflammatory effects, making it a candidate for treating diseases characterized by inflammation. Its ability to interact with specific receptors involved in inflammatory responses is under investigation.

Material Science

- Organic Electronics :

- Due to its unique electronic properties, this compound is being researched for applications in organic electronics and photovoltaic cells. The presence of bromine and fluorine enhances its electronic characteristics, potentially improving charge transport properties in organic materials.

Chemical Biology

- Biological Probes :

- This compound serves as a probe to study biological pathways and interactions due to its ability to bind selectively to certain proteins and enzymes. This application is crucial for understanding complex biological systems and developing targeted therapies.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Fluorobenzyl)pyridazin-3(2H)-one: Lacks the bromine substitution.

5-Bromo-2-benzylpyridazin-3(2H)-one: Lacks the fluorine substitution on the benzyl group.

Uniqueness

The presence of both bromine and fluorobenzyl groups in 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one makes it unique, as it combines the properties of both substituents, potentially leading to unique biological and chemical properties.

Biologische Aktivität

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic implications, drawing from diverse research findings.

This compound is a pyridazine derivative characterized by the presence of bromine and fluorine substituents. The synthesis typically involves multi-step reactions, including halogenation and coupling reactions, which yield the target compound with specific yields reported in various studies. For instance, a recent synthesis method achieved a yield of approximately 65.9% using palladium-catalyzed cross-coupling techniques .

Research indicates that this compound exhibits inhibitory activity against various protein kinases. Its mechanism involves binding to the active sites of these kinases, thereby disrupting their function. For example, in vitro studies have demonstrated that this compound can inhibit TRKA/B/C with IC50 values in the nanomolar range, suggesting potent biological activity .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro assays using human tumor cell lines have shown that it effectively inhibits cell proliferation. For instance, it demonstrated significant activity against BaF3 cells harboring mutations associated with cancer progression. The IC50 values for these assays were reported to be as low as 1.6 nM .

In Vitro Studies

A series of studies have highlighted the efficacy of this compound in inducing apoptosis in cancer cell lines. In one study, the compound was tested against HL-60 cells transfected with formyl peptide receptors (FPRs), showing a dose-dependent increase in intracellular calcium flux, indicative of its role as an agonist .

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| BaF3 (xDFG mutant) | 1.6 | Inhibition of proliferation |

| HL-60 (FPRs) | Varies | Induction of apoptosis |

In Vivo Efficacy

In vivo studies further support the compound's therapeutic potential. Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups . For example, in xenograft models, administration led to significant tumor size reduction and normalization of liver and spleen weights, indicating its effectiveness in targeting tumor metabolism .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been characterized through various studies. It shows favorable absorption characteristics with good bioavailability and metabolic stability. The compound's lipophilicity (LogP values) suggests adequate membrane permeability, which is crucial for its therapeutic efficacy .

Eigenschaften

IUPAC Name |

5-bromo-2-[(2-fluorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-9-5-11(16)15(14-6-9)7-8-3-1-2-4-10(8)13/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBRASVEDUZDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.